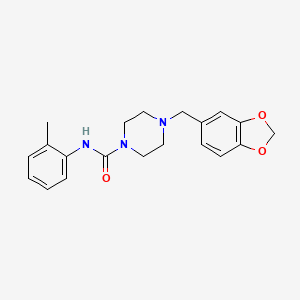

methanone CAS No. 902944-68-7](/img/structure/B2911965.png)

[4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinolin-3-yl](phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinolin-3-yl](phenyl)methanone, also known as BDBM, is a chemical compound that belongs to the class of piperazine derivatives. BDBM has gained significant attention due to its potential therapeutic applications in various fields of medicine, including neuroscience and cancer research.

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been synthesized and tested for its antimicrobial activity . The results showed that it exhibited significant antibacterial and antifungal activity, comparable to the standards .

Molecular Modeling

The compound has been used in molecular modeling studies . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Synthesis of Novel Derivatives

The compound has been used as a starting material for the synthesis of novel derivatives . A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .

Drug Discovery

The compound has been used in the field of drug discovery . The inclusion of a piperazine moiety could occasionally provide unexpected improvements in the bioactivity of the compounds .

Antipsychotic Agents

N-aryl and N-alkyl piperazine derivatives have been reported as potent antipsychotic agents .

Antifungal Agents

Mécanisme D'action

Target of Action

The primary target of this compound is the oxidoreductase proteins . Oxidoreductases are a broad group of enzymes that catalyze the transfer of electrons from one molecule (the oxidant) to another (the reductant). They play a crucial role in various biological processes, including energy production, biosynthesis, detoxification, and immunity.

Mode of Action

The compound interacts with its target, the oxidoreductase proteins, through a process known as molecular docking . This interaction can lead to changes in the protein’s function, potentially altering the biochemical pathways in which the protein is involved. The exact nature of these changes depends on the specific characteristics of the compound and the protein.

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not explicitly mentioned in the available literature, it’s known that oxidoreductase proteins are involved in a wide range of biochemical pathways. These include metabolic processes, signal transduction pathways, and various cellular functions. The compound’s interaction with these proteins could potentially affect any of these pathways .

Result of Action

The compound has been found to exhibit significant antibacterial and antifungal activity . This suggests that its interaction with oxidoreductase proteins may result in the inhibition of microbial growth.

Propriétés

IUPAC Name |

[4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinolin-3-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3/c1-34-26-17-23-25(18-27(26)35-2)30-19-24(29(33)22-11-7-4-8-12-22)28(23)32-15-13-31(14-16-32)20-21-9-5-3-6-10-21/h3-12,17-19H,13-16,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZSOYMMAHIWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinolin-3-yl](phenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,2-benzoxazol-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2911883.png)

![(E)-4-(Dimethylamino)-N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methylbut-2-enamide](/img/structure/B2911887.png)

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole](/img/structure/B2911892.png)

![1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane](/img/structure/B2911901.png)

![N-(2,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2911903.png)

![N,N-Diethyl-3-(5-mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2911905.png)